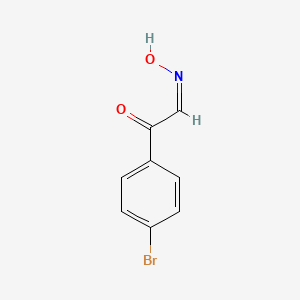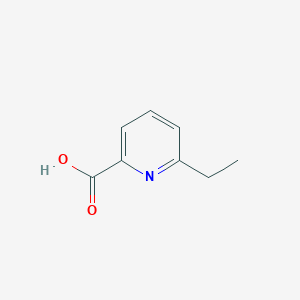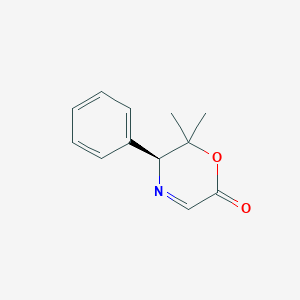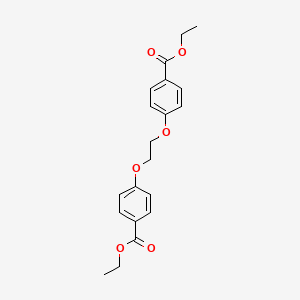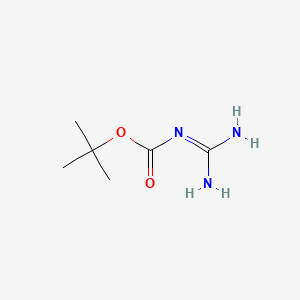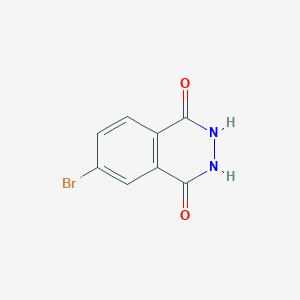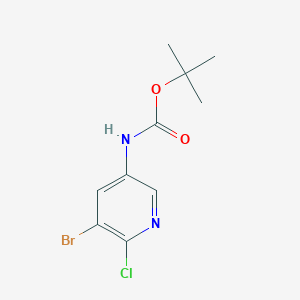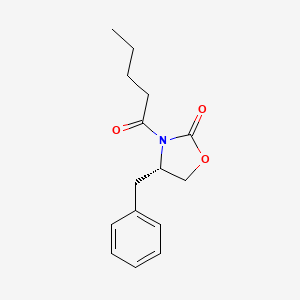
2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid
Overview
Description
Flurbiprofen is a nonsteroidal anti-inflammatory agent (NSAIA) with antipyretic and analgesic activity . It is a monocarboxylic acid that is a 2-fluoro-[1,1’-biphenyl-4-yl] moiety linked to C-2 of propionic acid . It is used as a pre-operative anti-miotic as well as orally for arthritis or dental pain .
Molecular Structure Analysis
The molecular formula of Flurbiprofen is C15H13FO2 . The average mass is 244.261 Da and the monoisotopic mass is 244.089951 Da .Scientific Research Applications
Synthetic Chemistry and Drug Development
Fluorobiphenyls, such as "2-Fluoro-4-bromobiphenyl," are key intermediates in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. The development of efficient synthetic pathways for fluorobiphenyls is crucial for large-scale production of these drugs. A practical synthesis method for "2-Fluoro-4-bromobiphenyl" has been developed, highlighting the significance of such compounds in pharmaceutical manufacturing (Qiu et al., 2009).
Environmental Science and Toxicology
Studies on fluorinated compounds, including their environmental occurrence, fate, and toxicological effects, are crucial for assessing the environmental impact of chemical substances. Research on "2,4-Dichlorophenoxyacetic acid (2,4-D)" and other fluorinated alternatives has provided insights into the persistence, bioaccumulation, and toxic properties of these substances, raising concerns about environmental and human health (Zuanazzi et al., 2020).
Material Science and Engineering
The study of fluorinated alternatives to long-chain perfluoroalkyl substances (PFAS) for applications in industrial and consumer products is a growing area of research. These alternatives are being investigated for their environmental releases, persistence, and exposure risks, with the aim of finding safer options for use in various applications, including coatings, firefighting foams, and more (Wang et al., 2013).
Future Directions
properties
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)-2-methylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-16(14(18)19,15(20)21)11-7-8-12(13(17)9-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWBBIKBPNXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195426 | |
| Record name | 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid | |
CAS RN |
42771-82-4 | |
| Record name | 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042771824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Fluoro[1,1′-biphenyl]-4-yl)-2-methylpropanedioic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2NQT8L06Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

